molecular formula C9H18N2O B12608544 (2S)-N-propylpiperidine-2-carboxamide CAS No. 648901-56-8

(2S)-N-propylpiperidine-2-carboxamide

Cat. No.: B12608544
CAS No.: 648901-56-8
M. Wt: 170.25 g/mol
InChI Key: CUDKXVVKOCEJEY-QMMMGPOBSA-N
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Description

(2S)-N-propylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-propylpiperidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Amidation Reaction: The piperidine ring is then subjected to an amidation reaction with propylamine to form the desired carboxamide.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-propylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-N-propylpiperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-propylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-ethylpiperidine-2-carboxamide
  • (2S)-N-methylpiperidine-2-carboxamide
  • (2S)-N-butylpiperidine-2-carboxamide

Uniqueness

Compared to its analogs, (2S)-N-propylpiperidine-2-carboxamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to the specific nature of the propyl group and its influence on the compound’s overall conformation and reactivity.

Properties

CAS No.

648901-56-8

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-N-propylpiperidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

CUDKXVVKOCEJEY-QMMMGPOBSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCCN1

Canonical SMILES

CCCNC(=O)C1CCCCN1

Origin of Product

United States

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